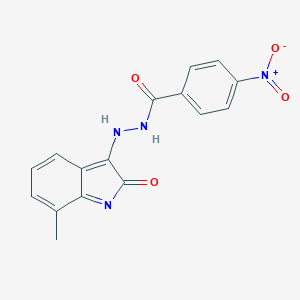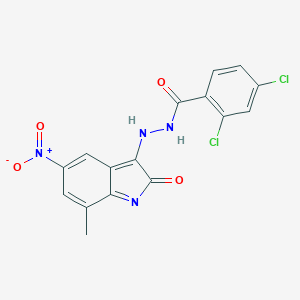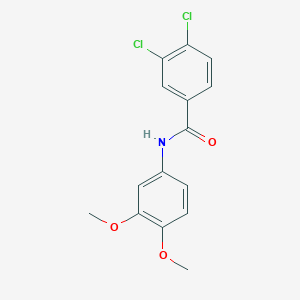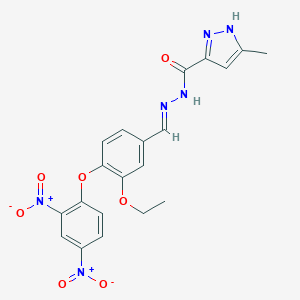![molecular formula C28H28N2O5S B343268 6,8-DIETHYL (2Z)-5-AMINO-7-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE](/img/structure/B343268.png)
6,8-DIETHYL (2Z)-5-AMINO-7-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyridine core
Vorbereitungsmethoden
The synthesis of 6,8-DIETHYL (2Z)-5-AMINO-7-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with thiazolo[3,2-a]pyridine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
Diethyl 5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Diethyl 5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 6,8-DIETHYL (2Z)-5-AMINO-7-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
Diethyl 5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate can be compared with similar compounds such as:
Diethyl (4-methylbenzylidene)malonate: This compound shares structural similarities but differs in its functional groups and reactivity.
(5E)-5-(4-methylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Another structurally related compound with different biological activities.
The uniqueness of 6,8-DIETHYL (2Z)-5-AMINO-7-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE lies in its specific functional groups and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C28H28N2O5S |
|---|---|
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
diethyl (2Z)-5-amino-7-(4-methylphenyl)-2-[(4-methylphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate |
InChI |
InChI=1S/C28H28N2O5S/c1-5-34-27(32)22-21(19-13-9-17(4)10-14-19)23(28(33)35-6-2)26-30(24(22)29)25(31)20(36-26)15-18-11-7-16(3)8-12-18/h7-15,21H,5-6,29H2,1-4H3/b20-15- |
InChI-Schlüssel |
XKLBQSKELPQYFC-HKWRFOASSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)C)C(=O)OCC)S/C(=C\C4=CC=C(C=C4)C)/C2=O)N |
SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)C)C(=O)OCC)SC(=CC4=CC=C(C=C4)C)C2=O)N |
Kanonische SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)C)C(=O)OCC)SC(=CC4=CC=C(C=C4)C)C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-({2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}carbonyl)-2-{4-nitrophenyl}vinyl)benzamide](/img/structure/B343188.png)
![N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B343191.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-iodobenzamide](/img/structure/B343192.png)

![3-chloro-N-[4-[[(Z)-(3,5-diiodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]benzamide](/img/structure/B343195.png)
![N-[2-chloro-4-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]benzamide](/img/structure/B343196.png)

![N'-[(Z)-(5-iodofuran-2-yl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B343199.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B343203.png)
![N'-{(Z)-[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B343204.png)
![2-(2,4-dimethylphenoxy)-N'-[(1E,2Z)-2-{2-[(2,4-dimethylphenoxy)acetyl]hydrazinylidene}ethylidene]acetohydrazide](/img/structure/B343205.png)
![2-(3-methylphenoxy)-N'-[4-(methylsulfanyl)benzylidene]acetohydrazide](/img/structure/B343209.png)
